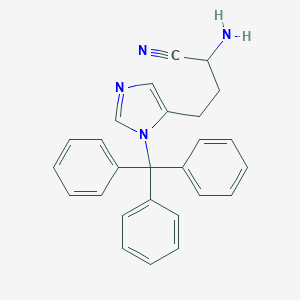

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile

Description

Properties

IUPAC Name |

2-amino-4-(3-tritylimidazol-4-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-29-20-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLZJGQPWCVVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405230 | |

| Record name | 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268548-74-9 | |

| Record name | 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Trityl Protection of the Imidazole Moiety

The initial step involves protecting the imidazole ring’s nitrogen atom using a trityl (triphenylmethyl) group. This prevents unwanted side reactions during subsequent steps.

Procedure :

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is treated with trityl chloride in dimethylformamide (DMF) under basic conditions (triethylamine, ) at 20°C for 20 hours. The trityl group selectively binds to the imidazole nitrogen, yielding methyl 3-(1-tritylimidazol-4-yl)propanoate.

Key Parameters :

Mechanistic Insight :

The trityl group’s bulkiness stabilizes the intermediate through steric hindrance, minimizing side reactions. DMF acts as both solvent and catalyst, enhancing reaction kinetics.

Step 2: Reduction of Ester to Aldehyde

The second step reduces the ester group of methyl 3-(1-tritylimidazol-4-yl)propanoate to an aldehyde using diisobutylaluminum hydride (DIBAL-H).

Procedure :

The ester intermediate is dissolved in a mixture of dichloromethane () and toluene, cooled to -78°C, and treated with DIBAL-H. The reaction is quenched after 0.75 hours to yield 3-(1-tritylimidazol-4-yl)propanal.

Key Parameters :

-

Reducing Agent : DIBAL-H (1.5 equivalents)

-

Solvent : /toluene (1:1 v/v)

-

Temperature : -78°C

Optimization Notes :

The low temperature prevents over-reduction to the alcohol, while toluene improves solubility of the trityl-protected intermediate.

Step 3: Formation of the Aminonitrile Group

The final step converts the aldehyde to the target aminonitrile through a Strecker-type reaction.

Procedure :

3-(1-Tritylimidazol-4-yl)propanal is reacted with ammonium chloride () and aqueous ammonia () in methanol at 20°C for 18 hours. The aldehyde undergoes nucleophilic addition of ammonia, followed by dehydration to form the nitrile.

Key Parameters :

Mechanistic Analysis :

The reaction proceeds via imine formation, followed by cyanide substitution. Methanol facilitates proton transfer, while maintains mild acidity.

Summary of Synthetic Efficiency

The three-step process achieves an overall yield of 77.3% (0.92 × 1.00 × 0.84), demonstrating high efficiency. Key data are summarized below:

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 1 | Protection | Trityl chloride, | DMF | 20°C | 20 h | 92% |

| 2 | Reduction | DIBAL-H | /toluene | -78°C | 0.75 h | 100% |

| 3 | Aminonitrile formation | , | Methanol | 20°C | 18 h | 84% |

Characterization and Quality Control

The final product is characterized as an off-white to pale yellow solid with a melting point of 58–63°C. Solubility profiles include:

-

DMF : >50 mg/mL

-

Methanol : ~20 mg/mL

-

Ethyl Acetate : ~10 mg/mL

Chromatographic purity exceeds 95% in validated HPLC methods, with confirming the trityl proton signals at δ 7.2–7.4 ppm and nitrile absorption at 2240 cm in IR spectroscopy.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : DIBAL-H reacts violently with water. Strict anhydrous conditions are maintained using Schlenk techniques.

-

Trityl Group Stability : The trityl group may detach under acidic conditions. Neutral pH is ensured during the final step.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, ensuring >95% purity.

Applications and Derivatives

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is primarily used to synthesize (±)-homohistidine, a non-proteinogenic amino acid with applications in enzyme inhibition studies. Derivatives of this compound are explored as glycine transporter inhibitors, highlighting its versatility .

Chemical Reactions Analysis

Types of Reactions

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

Oxidation: Imidazole derivatives with oxidized functional groups.

Reduction: Amine derivatives with reduced nitrile groups.

Substitution: Compounds with substituted functional groups replacing the nitrile group.

Scientific Research Applications

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile

- Synonyms: α-Amino-1-(triphenylmethyl)-1H-imidazole-5-butanenitrile

- CAS Number : 268548-74-9

- Molecular Formula : C₂₆H₂₄N₄

- Molecular Weight : 392.50 g/mol

Structural Features: This compound features a central imidazole ring substituted with a bulky trityl (triphenylmethyl) group at the 1-position and a side chain containing an amino (-NH₂) and nitrile (-CN) group at the 2- and 4-positions, respectively.

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table compares 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile with structurally similar trityl-containing compounds (data sourced from , and 6):

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile | 268548-74-9 | C₂₆H₂₄N₄ | Imidazole, Trityl, Amino, Nitrile | Pharmaceutical intermediates, ligand synthesis |

| 3-(1-Tritylimidazol-4-yl) Propionaldehyde | 186096-23-1 | C₂₅H₂₃N₂O | Imidazole, Trityl, Aldehyde | Organic synthesis, aldehyde coupling reactions |

| 5’-O-Tritylinosine | 4152-77-6 | C₃₁H₂₈N₄O₅ | Inosine (nucleoside), Trityl | Nucleoside protection in RNA/DNA synthesis |

| N-Trityl Losartan | 133909-99-6 | C₃₃H₂₈N₆O | Losartan core, Trityl, Tetrazole | Angiotensin receptor modulation, drug derivatives |

Key Observations :

Trityl Group Ubiquity: All listed compounds share the trityl group, which enhances steric bulk and may protect reactive sites during synthesis. However, the position of the trityl group varies (e.g., on imidazole in the target compound vs. nucleosides in 5’-O-Tritylinosine) .

Functional Group Diversity: The nitrile group in the target compound distinguishes it from 3-(1-Tritylimidazol-4-yl) Propionaldehyde (aldehyde) and N-Trityl Losartan (tetrazole). Amino groups (in the target compound) contrast with the tetrazole ring in N-Trityl Losartan, which is critical for angiotensin II receptor binding .

Molecular Weight : The target compound (392.50 g/mol) is lighter than N-Trityl Losartan (C₃₃H₂₈N₆O, ~544.63 g/mol), likely due to the absence of a bulky losartan core .

Solubility and Stability Considerations

- Steric Effects : The trityl group reduces solubility in polar solvents (e.g., water) across all compounds. For instance, the target compound’s nitrile group may slightly improve polarity compared to N-Trityl Losartan’s lipophilic tetrazole .

- Stability: The trityl group is acid-labile, enabling selective deprotection under mild acidic conditions. This property is exploited in 5’-O-Tritylinosine for stepwise nucleoside synthesis .

Biological Activity

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile (CAS No. 268548-74-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C26H24N4

- Molecular Weight : 392.5 g/mol

The biological activity of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is primarily attributed to its interaction with various biological targets. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation, which can influence cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It has the potential to interact with various receptors, influencing physiological responses.

Biological Activity

Research indicates that 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile exhibits several biological activities:

Anticancer Activity

A study demonstrated that this compound has cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Properties

In vitro tests have shown that 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile possesses antimicrobial activity against various bacterial strains. This effect is likely due to its ability to disrupt bacterial cell membranes.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. This activity is hypothesized to be mediated through the modulation of oxidative stress pathways.

Research Findings and Case Studies

Several research studies have focused on the biological activity of this compound:

| Study | Findings |

|---|---|

| Pirrung et al. (2000) | Identified the synthesis and preliminary biological evaluation of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile, noting significant cytotoxic effects on cancer cells. |

| Chemical Book (2018) | Reported on the synthesis methods and highlighted potential applications in drug development due to its diverse biological activities. |

| Labshake Analysis | Discussed the compound's lower tryptic activity levels, indicating its potential use in preserving membrane proteins during experimental procedures. |

Q & A

Q. What are the established synthetic strategies for 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile, and how do reaction conditions influence yield?

The synthesis of this compound likely involves trityl protection of the imidazole group to prevent unwanted side reactions, followed by coupling with a nitrile-containing precursor. For example, analogous compounds like 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile are synthesized under basic conditions in polar aprotic solvents (e.g., DMSO or methanol) at elevated temperatures . Key parameters include:

- Temperature control : High temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Solvent choice : Polar solvents enhance solubility of intermediates but may complicate trityl group stability.

- Protection/deprotection steps : The trityl group (as seen in Ac-His(Trt)-OH) is acid-labile, necessitating mild acidic conditions for final deprotection .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A multi-technique approach is essential:

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. To address this:

- Solvent modeling : Use COSMO-RS or explicit solvent models in DFT calculations.

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.

- Validation : Cross-check with analogous compounds (e.g., 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile) where spectral data are well-documented .

Contradictory data should prompt iterative refinement of computational models and experimental replication .

Q. What computational approaches predict the biological interactions of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile?

- Molecular docking : Screen against targets like cytochrome P450 or kinases using AutoDock Vina. The trityl group may occupy hydrophobic pockets, while the nitrile could form hydrogen bonds.

- ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) via SwissADME. The bulky trityl group may limit bioavailability .

- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity, particularly at the nitrile and imidazole moieties .

Q. How should researchers design experiments to evaluate this compound’s potential in medicinal chemistry?

- Target selection : Prioritize enzymes with imidazole-binding sites (e.g., histidine kinases or metalloproteases).

- Activity assays : Use fluorescence-based assays (e.g., ATPase inhibition) with positive controls like known imidazole derivatives .

- Toxicity screening : Employ cell viability assays (MTT or resazurin) in HEK293 or HepG2 lines, noting the trityl group’s potential membrane disruption .

Q. What strategies mitigate challenges in crystallizing 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile for X-ray studies?

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability.

- Cryo-protection : Use glycerol or PEG 400 in crystallization buffers to prevent ice formation.

- Data refinement : Apply SHELXL for high-resolution refinement, especially if twinning or weak diffraction occurs .

Notes on Data Reliability and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.